4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one
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Overview
Description
4-Methoxy-8,8-dimethylbicyclo[321]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes a methoxy group and two methyl groups
Preparation Methods
The synthesis of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one can be achieved through several routes. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged centers . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and efficiency.
Chemical Reactions Analysis
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one include other bicyclic compounds like 4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one These compounds share structural similarities but differ in functional groups, which can lead to different chemical properties and applications The uniqueness of 4-Methoxy-8,8-dimethylbicyclo[32
Properties
CAS No. |
75022-93-4 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(11)10(13-3)6-9(7)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
XRVLMZCYOHJWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(=O)C=C2OC)C |
Origin of Product |
United States |
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